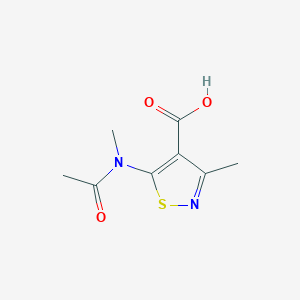
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a difluoromethyl group, a methoxy group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of difluoroacetic acid as a starting material, which is relatively low in price and small in molar mass. The preparation method is low in cost, simple, and safe in technological operation, resulting in high product content and yield . Another approach involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Chemical Reactions Analysis
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The difluoromethyl group can participate in electrophilic, nucleophilic, radical, and cross-coupling reactions. Common reagents used in these reactions include ClCF2H and novel non-ozone depleting difluorocarbene reagents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesThe incorporation of difluoromethyl groups into bioactive compounds can modulate their metabolism, pharmacokinetics, and ability to permeate biological tissues .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid involves its ability to act as a hydrogen bond donor, a unique characteristic among polyfluorinated motifs. This property makes it a competent bioisostere for alcohol, thiol, or amine groups, which can result in its incorporation into various bioactive compounds . The molecular targets and pathways involved depend on the specific application and the structure of the compound it is incorporated into.
Comparison with Similar Compounds
3-(Difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3-(difluoromethyl)-5-methylthiophene-2-carboxylic acid . These compounds share the difluoromethyl group but differ in their ring structures and substituents. The unique combination of the cyclobutane ring and the methoxy group in this compound sets it apart from these similar compounds and contributes to its distinct reactivity and applications.
Properties
Molecular Formula |
C7H10F2O3 |
|---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-12-7(6(8)9)2-4(3-7)5(10)11/h4,6H,2-3H2,1H3,(H,10,11) |
InChI Key |
YQPWDFUFUUAUNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


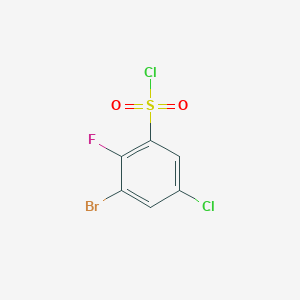
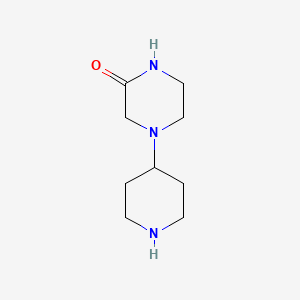
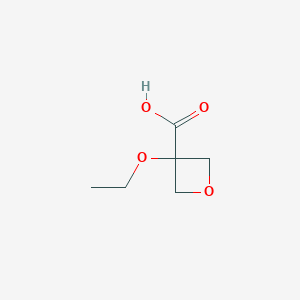
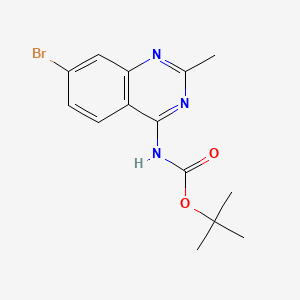
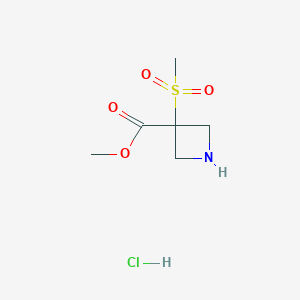
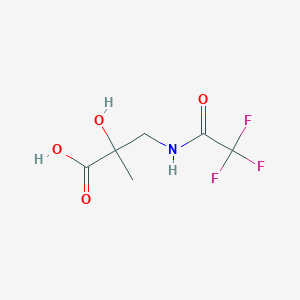
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B13498819.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
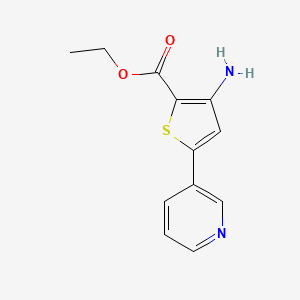
![lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)

